N-(4-hydroxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-11-7-5-10(6-8-11)17-15(21)9-14-16(22)19-13-4-2-1-3-12(13)18-14/h1-8,14,18,20H,9H2,(H,17,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNMNVZLEXFDEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group is introduced by reacting the quinoxaline derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine.
Hydroxylation of the Phenyl Ring: The hydroxyl group is introduced onto the phenyl ring through electrophilic aromatic substitution using reagents like hydroxylamine or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoxaline ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Hydroxylated quinoxaline derivatives.
Substitution: Functionalized phenyl or quinoxaline derivatives with various substituents.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a modulator of biological pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Potential use in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
Signal Transduction: It may interfere with cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, and inflammation.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
Aromatic vs. This modification may enhance membrane permeability but reduce target-specific binding in polar environments. The 4-hydroxyphenyl group in the target compound facilitates hydrogen bonding, as seen in analogous polyphenols with antioxidant activity .
Electron-Donating vs. Electron-Withdrawing Groups :
- The 4-methoxyphenyl analogue replaces the hydroxyl group with a methoxy substituent, increasing electron density and steric bulk. Methoxy groups often enhance metabolic stability compared to hydroxyl groups, which are prone to glucuronidation .
- The 3-chlorophenyl derivative introduces an electron-withdrawing chloro group, which may alter electronic distribution and enhance interactions with hydrophobic enzyme pockets.
Key Insights:
- The target compound can be synthesized via demethylation of its methoxy analogue (e.g., converting 4-methoxyphenyl to 4-hydroxyphenyl using reagents like BBr₃ or HI, as demonstrated for compound 30005 ).
- High yields (94–95%) are achievable for methoxy and methyl-substituted derivatives via diazonium salt coupling , whereas chlorinated analogues require harsher conditions due to reduced reactivity of electron-withdrawing substituents.
Pharmacological and Physicochemical Properties
Table 3: Bioactivity Comparison
Key Findings:
- Antioxidant Activity: The 4-hydroxyphenyl group in compound 30005 and polyphenol derivatives correlates with radical-scavenging activity, suggesting the target compound may share similar properties.
Biological Activity
N-(4-hydroxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoxalinone core, which is known for its diverse biological activities. The presence of the 4-hydroxyphenyl group enhances its potential pharmacological effects by influencing its interaction with biological targets.
Research indicates that quinoxaline derivatives, including this compound, exert their biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown activity as an inhibitor of cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are critical in cancer metabolism and inflammation.
- Antimicrobial Activity : Quinoxaline derivatives have demonstrated antibacterial properties against various pathogens.
- Cytotoxic Effects : In vitro studies indicate that this compound can induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.
In Vitro Studies
A study published in Molecules assessed the biological activity of several quinoxalinone derivatives, including this compound. The results indicated:
- COX-2 Inhibition : At a concentration of 200 µg/mL, the compound exhibited significant inhibition efficiencies ranging from 9.05% to 100%, with some derivatives achieving higher activities than others (e.g., 100% inhibition by certain derivatives) .
| Compound | COX-2 Inhibition (%) at 200 µg/mL |
|---|---|
| 6e | 100 |
| 6d | 97.45 |
| 6a | 82.95 |
| Other | Ranges from 68.95 to 9.05 |
Anticancer Activity
In another study focusing on colorectal cancer (CRC), compounds similar to this compound were tested on HCT116 and LoVo cell lines. The findings suggested that these compounds could induce apoptosis and inhibit cell proliferation through various pathways, including targeting tubulin polymerization and topoisomerase II-DNA interactions .
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against several bacterial strains. Results showed significant activity with minimum inhibitory concentrations (MICs) indicating effective bactericidal properties:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.22 |
Case Studies
Several case studies have highlighted the therapeutic potential of quinoxaline derivatives:
- Colorectal Cancer Study : A case study demonstrated that the administration of a quinoxaline derivative significantly reduced tumor size in animal models by inhibiting COX-2 expression .
- Antimicrobial Efficacy : Another case study involving patients with bacterial infections showed that treatment with quinoxaline derivatives led to a marked reduction in infection rates compared to standard antibiotics .
Q & A
Q. How can researchers benchmark this compound against structural analogs?
- Methodology :
- Comparative Tables : Tabulate IC, logP, and solubility data for analogs (e.g., halogenated vs. alkylated derivatives) .
- Cluster Analysis : Group compounds by bioactivity profiles using PCA or hierarchical clustering .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
